

# Enavogliflozin: A Technical Whitepaper on a Novel SGLT2 Inhibitor

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Compound of Interest		
Compound Name:	Enavogliflozin	
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#### **Abstract**

**Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), developed for the treatment of type 2 diabetes mellitus. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of **Enavogliflozin**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information presented herein is a synthesis of data from preclinical studies, clinical trials, and patent literature.

### Introduction

**Enavogliflozin**, also known as DWP16001, is an oral antidiabetic agent that belongs to the gliflozin class.[1] It was developed by Daewoong Pharmaceutical and has demonstrated significant efficacy in glycemic control at a low dosage.[1] Like other SGLT2 inhibitors, **Enavogliflozin**'s mechanism of action is independent of insulin, offering a complementary approach to the management of type 2 diabetes.

# **Discovery and Rationale**

The development of SGLT2 inhibitors was spurred by the understanding of the crucial role of SGLT2 in renal glucose reabsorption. SGLT2 is responsible for approximately 90% of the



glucose reabsorption in the kidneys. Inhibiting this transporter leads to increased urinary glucose excretion, thereby lowering blood glucose levels. The discovery of **Enavogliflozin** was the result of efforts to identify a highly potent and selective SGLT2 inhibitor with favorable pharmacokinetic and pharmacodynamic properties.

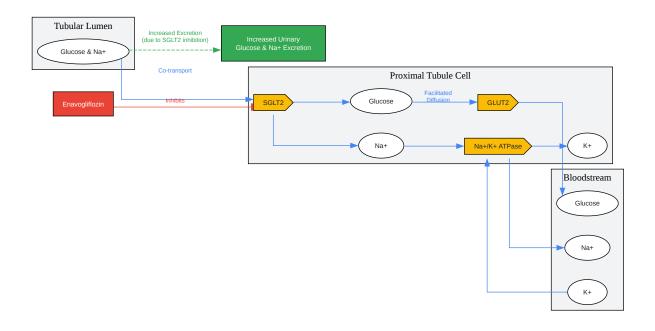
### **Mechanism of Action**

**Enavogliflozin** selectively and competitively inhibits SGLT2 in the proximal convoluted tubule of the kidney. This inhibition prevents the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to glucosuria and a subsequent reduction in plasma glucose concentrations.

## **Signaling Pathway**

The inhibition of SGLT2 by **Enavogliflozin** has several downstream effects on renal and systemic physiology. The primary effect is the increased excretion of glucose and sodium in the urine. This leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight. The altered tubular sodium handling also influences tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure, which is thought to confer renal protection.





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Caption: Signaling pathway of SGLT2 inhibition by Enavogliflozin.

# Quantitative Data In Vitro Activity



Parameter	Value	Reference
SGLT2 IC50	0.8 ± 0.3 nM	
SGLT1 IC50	549.3 ± 139.6 nM	_
Selectivity (SGLT1/SGLT2)	~687-fold	_

**Preclinical Pharmacokinetics** 

Species	Parameter	Value	Reference
Mouse	Oral Bioavailability	84.5% - 97.2%	
Kidney to Plasma AUC Ratio	85.0 ± 16.1		
Rat	Oral Bioavailability	56.3% - 62.1%	_

## **Clinical Trial Data**

Phase I (Healthy Volunteers)

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	1 - 3 hours	N/A
Terminal Half-life (t1/2)	13 - 29 hours	N/A

Phase III (Type 2 Diabetes Patients, 24 weeks)



Parameter	Enavogliflozin 0.3 mg	Placebo	Reference
Change in HbA1c from Baseline	-0.99% (placebo- adjusted)	N/A	
Change in Fasting Plasma Glucose	-40.1 mg/dL (placebo- adjusted)	N/A	-
Change in Body Weight	-2.5 kg (placebo- adjusted)	N/A	_

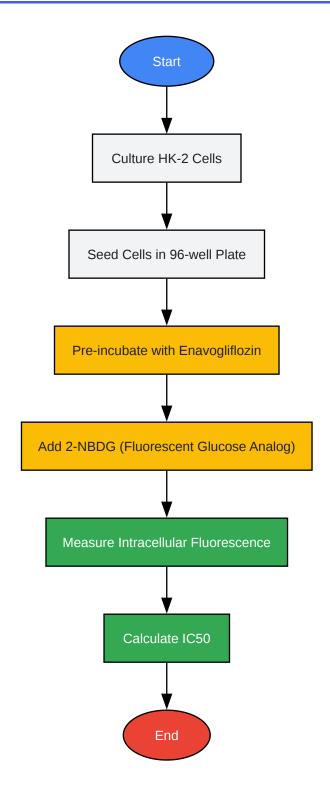
# Experimental Protocols SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

A fluorescent glucose transport assay using 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in human kidney 2 (HK-2) cells, which endogenously express SGLT2, is a suitable method for determining the inhibitory activity of compounds like **Enavogliflozin**.

#### **Protocol Outline:**

- Cell Culture: HK-2 cells are cultured in appropriate media and conditions until they reach a suitable confluency.
- Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Compound Incubation: Cells are pre-incubated with varying concentrations of
   Enavogliflozin or a vehicle control in a sodium-containing buffer for a specified period.
- Glucose Uptake: 2-NBDG is added to the wells, and the plate is incubated to allow for glucose uptake.
- Fluorescence Measurement: The reaction is stopped, and the cells are washed. The intracellular fluorescence is measured using a fluorescence plate reader.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of 2-NBDG uptake against the log concentration of Enavogliflozin.





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Caption: Experimental workflow for SGLT2 inhibition assay.

# **Chemical Synthesis**



The chemical synthesis of **Enavogliflozin** involves a multi-step process. While a detailed, publicly available step-by-step protocol is not readily found outside of patent literature, the general approach for the synthesis of C-aryl glucosides, the class to which **Enavogliflozin** belongs, is well-established. The synthesis typically involves the coupling of a protected glucose derivative with an aglycone moiety, followed by deprotection steps. The synthesis of **Enavogliflozin** is detailed in patent documents such as KR20140022086A. The key steps generally involve:

- Preparation of the Aglycone: Synthesis of the 7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran-4-yl moiety. This involves several steps, including reactions to construct the dihydrobenzofuran ring and introduce the chloro and cyclopropylbenzyl substituents.
- Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as tetra-Oacetyl-α-D-glucopyranosyl bromide, often via a Grignard or organolithium intermediate of the aglycone.
- Deprotection: Removal of the protecting groups from the glucose moiety to yield the final **Enavogliflozin** product.

Due to the proprietary nature of drug manufacturing processes, the precise, scaled-up synthesis protocol is generally not published in peer-reviewed journals. Researchers should refer to the relevant patent literature for more detailed experimental procedures.

## **Clinical Development and Efficacy**

**Enavogliflozin** has undergone extensive clinical evaluation. Phase III clinical trials have demonstrated its efficacy as a monotherapy and in combination with other antidiabetic agents like metformin. The trials have consistently shown that **Enavogliflozin** significantly reduces HbA1c, fasting plasma glucose, and body weight compared to placebo. Furthermore, studies have indicated that **Enavogliflozin** is non-inferior to other SGLT2 inhibitors, such as dapagliflozin, in terms of glycemic control.

# Safety and Tolerability

The safety profile of **Enavogliflozin** is consistent with the SGLT2 inhibitor class. The most common adverse events are related to the mechanism of action, including an increased risk of



genital mycotic infections. Overall, **Enavogliflozin** has been shown to be well-tolerated in clinical trials.

### Conclusion

**Enavogliflozin** is a potent and selective SGLT2 inhibitor that has demonstrated significant efficacy and a favorable safety profile in the treatment of type 2 diabetes. Its development represents a valuable addition to the therapeutic options available for managing this chronic condition. The data presented in this whitepaper underscore the robust scientific foundation for the clinical use of **Enavogliflozin**. Further research may continue to explore its potential benefits in broader patient populations and for other related indications.

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### References

- 1. Daewoong Pharmaceutical Presents Phase 3 Clinical Trial Results of New Diabetes Treatment 'Enavogliflozin' and Roadmap to Enter 50 Countries by 2030 - PR Newswire APAC [en.prnasia.com]
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